Frondoside A hydrate
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Overview
Description
Frondoside A hydrate is a bioactive triterpenoid saponin derived from the North Atlantic sea cucumber, Cucumaria frondosa . This compound is known for its potent biological activities, including anti-cancer, anti-inflammatory, and immunostimulant properties . The molecular formula of this compound is C60H95NaO29S·xH2O, and it has a molecular weight of 1335.43 (anhydrous basis) .
Preparation Methods
Frondoside A is primarily extracted from the sea cucumber Cucumaria frondosa. The extraction process involves several steps, including:
Collection and Preparation: Sea cucumbers are collected and cleaned to remove any debris.
Extraction: The cleaned sea cucumbers are then subjected to solvent extraction using methanol or ethanol to obtain the crude extract.
Industrial production methods focus on optimizing the extraction and purification processes to ensure high yield and purity of Frondoside A. Green extraction techniques are being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Frondoside A undergoes various chemical reactions, including:
Oxidation: Frondoside A can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to modify the glycosidic moieties.
Substitution: Substitution reactions involve the replacement of functional groups in Frondoside A with other groups to create new derivatives.
The major products formed from these reactions are often derivatives of Frondoside A with altered biological activities, which are studied for their potential therapeutic applications .
Scientific Research Applications
Frondoside A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of triterpenoid saponins.
Medicine: It has shown promising anti-cancer activity against various cancer cell lines, including pancreatic, breast, and lung cancer.
Mechanism of Action
The mechanism of action of Frondoside A involves multiple molecular targets and pathways:
Protein Kinase Pathways: Frondoside A modulates several protein kinase pathways, including PI3K/AKT/ERK1/2/p38 MAPK, RAC/CDC42 PAK1, and NFκB/MAPK/JNK.
Apoptosis Induction: It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving caspase activation.
Anti-inflammatory Effects: Frondoside A inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: It suppresses the MYC oncogene transcriptional factors, which are implicated in over 70% of cancer types.
Comparison with Similar Compounds
Frondoside A is unique among triterpenoid saponins due to its potent biological activities and specific molecular targets. Similar compounds include:
Cucumariosides: These are also triterpenoid glycosides isolated from Cucumaria frondosa, but they differ in their sugar moieties and biological activities.
Holothurins: These are saponins found in other sea cucumber species, known for their cytotoxic and immunomodulatory effects.
Akebia saponin D: Another triterpenoid saponin with similar anti-cancer properties but different molecular targets.
Frondoside A stands out due to its specific modulation of multiple signaling pathways and its broad spectrum of biological activities .
Properties
IUPAC Name |
sodium;[6-[[4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXTYZSDXFKMH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95NaO29S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127367-76-4 |
Source
|
Record name | Frondoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127367764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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